molecular formula C26H24Mg5N4O18P2 B12786939 Magnesium pyridoxal 5-phosphate glutamate CAS No. 139319-33-8

Magnesium pyridoxal 5-phosphate glutamate

Cat. No.: B12786939
CAS No.: 139319-33-8
M. Wt: 864.0 g/mol
InChI Key: BHGSMEHRLYVYEI-ZPFSJBFKSA-D
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Description

Magnesium pyridoxal 5-phosphate glutamate, also known by its trade name Sedalipid, is a compound that serves as a hypolipidemic agent. It is a derivative of vitamin B6 and is used in various clinical settings to manage cholesterol levels and other cardiovascular risk factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium pyridoxal 5-phosphate glutamate involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesium pyridoxal 5-phosphate glutamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can undergo substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese (IV) oxide, reducing agents, and phosphorylating agents. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of the compound, which have different biological activities and applications .

Scientific Research Applications

Magnesium pyridoxal 5-phosphate glutamate has a wide range of scientific research applications:

Mechanism of Action

Magnesium pyridoxal 5-phosphate glutamate acts as a coenzyme in various enzymatic reactions. It is involved in the conversion of L-glutamic acid to gamma-aminobutyric acid (GABA), which is crucial for neurotransmission. The compound forms a Schiff base with amino acids, facilitating their transformation through decarboxylation, transamination, and other reactions .

Comparison with Similar Compounds

Similar Compounds

    Pyridoxal 5-phosphate: The active form of vitamin B6, involved in similar enzymatic reactions.

    Pyridoxamine 5-phosphate: Another derivative of vitamin B6 with similar coenzyme functions.

    Pyridoxine: The precursor of pyridoxal 5-phosphate and pyridoxamine 5-phosphate.

Uniqueness

Magnesium pyridoxal 5-phosphate glutamate is unique due to its combined properties of magnesium and pyridoxal 5-phosphate, enhancing its biological activity and stability. It is particularly effective in managing cholesterol levels and other cardiovascular risk factors, making it a valuable compound in medical research and treatment .

Properties

CAS No.

139319-33-8

Molecular Formula

C26H24Mg5N4O18P2

Molecular Weight

864.0 g/mol

IUPAC Name

pentamagnesium;(2S)-2-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methylideneamino]pentanedioate

InChI

InChI=1S/2C13H17N2O9P.5Mg/c2*1-7-12(18)9(8(4-14-7)6-24-25(21,22)23)5-15-10(13(19)20)2-3-11(16)17;;;;;/h2*4-5,10,18H,2-3,6H2,1H3,(H,16,17)(H,19,20)(H2,21,22,23);;;;;/q;;5*+2/p-10/t2*10-;;;;;/m00...../s1

InChI Key

BHGSMEHRLYVYEI-ZPFSJBFKSA-D

Isomeric SMILES

CC1=NC=C(C(=C1[O-])C=N[C@@H](CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].CC1=NC=C(C(=C1[O-])C=N[C@@H](CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2]

Canonical SMILES

CC1=NC=C(C(=C1[O-])C=NC(CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].CC1=NC=C(C(=C1[O-])C=NC(CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2]

Origin of Product

United States

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